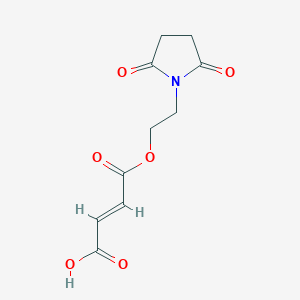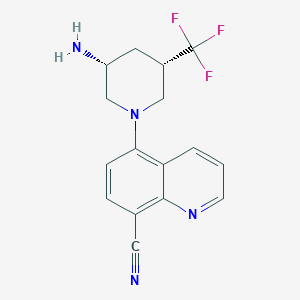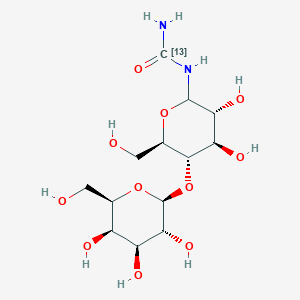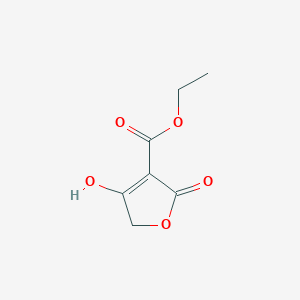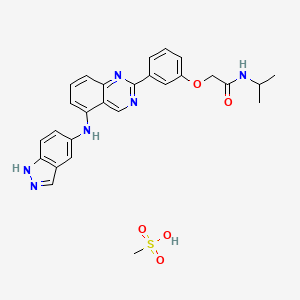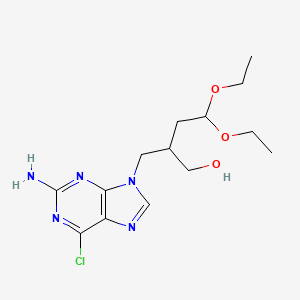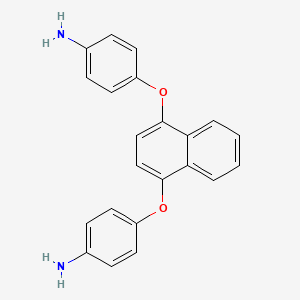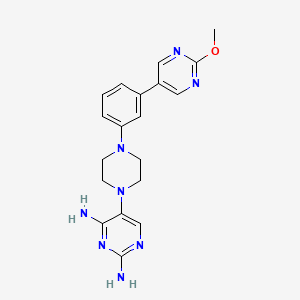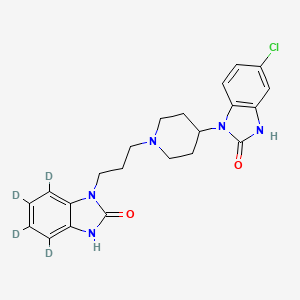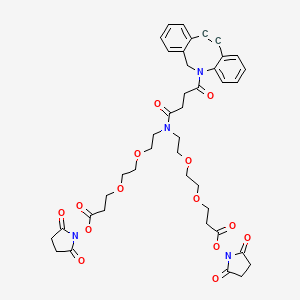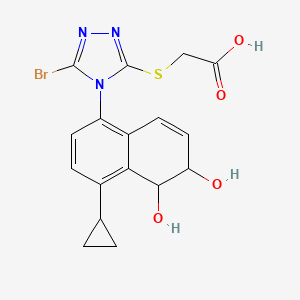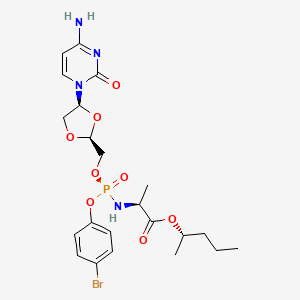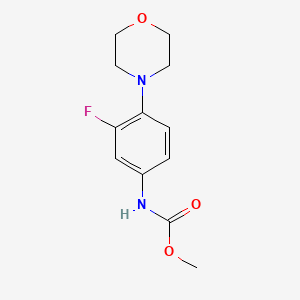
Linezolid impurity 3
描述
Linezolid impurity 3 is a byproduct formed during the synthesis of Linezolid, a synthetic antibiotic belonging to the oxazolidinone class. Linezolid is effective against Gram-positive bacteria and is used to treat various infections, including pneumonia and skin infections . Impurities like this compound are crucial to identify and control to ensure the safety and efficacy of the final pharmaceutical product.
准备方法
The synthesis of Linezolid impurity 3 involves several steps. One common synthetic route starts with the reaction of morpholine and 1,2-difluoro-4-nitrobenzene to form a carbamate intermediate. This intermediate undergoes further reactions, including the formation of oxazolidinone and subsequent reactions with mesyl chloride and sodium azide . Industrial production methods often involve optimizing these steps to maximize yield and minimize impurities .
化学反应分析
Linezolid impurity 3 undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the impurity to different forms.
Substitution: Common reagents like mesyl chloride and sodium azide are used in substitution reactions to introduce new functional groups. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Linezolid impurity 3 is studied extensively in scientific research to understand its formation, stability, and impact on the efficacy of Linezolid. It is used in:
Chemistry: To develop and optimize synthetic routes for Linezolid and its derivatives.
Biology: To study the biological activity and potential toxicity of impurities.
Medicine: To ensure the safety and efficacy of Linezolid by controlling impurity levels.
Industry: To improve manufacturing processes and quality control measures
作用机制
The mechanism of action of Linezolid impurity 3 is not well-documented, as it is primarily a byproduct. understanding its formation and interactions is crucial for ensuring the purity and effectiveness of Linezolid. Linezolid itself works by inhibiting bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex .
相似化合物的比较
Linezolid impurity 3 can be compared with other impurities formed during the synthesis of Linezolid, such as:
Desfluorolinezolid: Formed during the reduction of azide intermediates.
Bis-linezolid: Formed during the final acetylation step.
Oxazolidinone derivatives: Formed during various intermediate steps. These impurities differ in their chemical structures and formation pathways, highlighting the complexity of the synthesis process and the need for stringent quality control.
属性
IUPAC Name |
methyl N-(3-fluoro-4-morpholin-4-ylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3/c1-17-12(16)14-9-2-3-11(10(13)8-9)15-4-6-18-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKISJVHYIWZBRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC(=C(C=C1)N2CCOCC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
